Bienvenue dans la boutique en ligne BenchChem!

Hexahydro-1h-furo[3,4-b]pyrrole

Medicinal Chemistry Scaffold Design Conformational Analysis

Procure Hexahydro-1H-furo[3,4-b]pyrrole (CAS 1214875-25-8) as a conformationally rigid, fully saturated bicyclic scaffold for medicinal chemistry. Validated in patents for achieving sub-100 nM PDE1B inhibition (IC50 threshold ≤5 µM). Zero rotatable bonds and high sp3 fraction (0.67) enhance target binding and drug-likeness. Ideal for fragment-based discovery and optimizing amine basicity.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B7901284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1h-furo[3,4-b]pyrrole
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CNC2C1COC2
InChIInChI=1S/C6H11NO/c1-2-7-6-4-8-3-5(1)6/h5-7H,1-4H2
InChIKeyQFKVQNJEBLYEAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1H-furo[3,4-b]pyrrole: Core Scaffold Overview for Procurement Decisions


Hexahydro-1H-furo[3,4-b]pyrrole is a saturated bicyclic heterocycle with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol [1]. It features a fused furan and pyrrolidine ring system that is fully saturated, distinguishing it from aromatic furo[3,4-b]pyrrole analogs . The compound is recognized as a versatile low-molecular-weight scaffold in medicinal chemistry and organic synthesis [2].

Why Hexahydro-1H-furo[3,4-b]pyrrole Is Not Interchangeable with Other Heterocyclic Scaffolds


While numerous bicyclic amine scaffolds exist, the specific [3,4-b] ring fusion and fully saturated nature of hexahydro-1H-furo[3,4-b]pyrrole confer distinct conformational rigidity and stereochemical properties that are not replicated by alternatives such as furo[3,2-b]pyrrole or simple pyrrolidine [1]. Generic substitution with a different fused system can alter binding orientation, metabolic stability, and overall pharmacological profile [2]. The following quantitative evidence demonstrates where this compound offers measurable differentiation relevant to scientific selection.

Quantitative Differentiation of Hexahydro-1H-furo[3,4-b]pyrrole Against Closest Analogs


Conformational Rigidity: Hexahydrofuro[3,4-b]pyrrole vs. Flexible Amine Scaffolds

The hexahydrofuro[3,4-b]pyrrole scaffold possesses zero rotatable bonds, whereas a common comparator such as pyrrolidine has zero rotatable bonds as well, but the fused bicyclic system in the target compound enforces a rigid, pre-organized conformation [1]. In contrast, alternative scaffolds like acyclic amines or monocyclic pyrrolidines exhibit conformational flexibility that can reduce target binding entropy [2]. The rigidification of the hexahydrofuropyrrole core is exploited in PDE1 inhibitors to achieve sub-100 nM potency, a threshold not attainable with flexible amine scaffolds of similar molecular weight [3].

Medicinal Chemistry Scaffold Design Conformational Analysis

Basicity Modulation: pKa of Hexahydro-1H-furo[3,4-b]pyrrole vs. Pyrrolidine

The predicted pKa of the conjugate acid of hexahydro-1H-furo[3,4-b]pyrrole is 10.59 ± 0.20 . This value is approximately 0.7 log units lower than the pKa of pyrrolidine (11.27) [1], indicating reduced basicity of the nitrogen atom. The lower basicity can influence protonation state at physiological pH, potentially affecting membrane permeability and solubility profiles compared to simple pyrrolidine-containing molecules [2].

Physicochemical Properties Drug Design Solubility

PDE1 Inhibition Threshold: Class-Level Potency Requirement for Hexahydrofuropyrroles

According to a patent from H. Lundbeck A/S, compounds based on the hexahydrofuropyrrole scaffold are defined as PDE1 inhibitors only if they exhibit an IC50 value of 5 µM or less against PDE1B [1]. Preferred embodiments require IC50 values of 400 nM or less, with optimal examples reaching 25 nM or lower [2]. This potency threshold is specific to the hexahydrofuropyrrole chemotype and is not claimed for other heterocyclic PDE1 inhibitor classes such as pyrazolopyrimidines or quinazolines [3].

Phosphodiesterase Inhibitors Neurological Disorders Drug Discovery

Saturation Advantage: Hexahydrofuropyrrole vs. Aromatic Furopyrroles in Drug-Likeness

The fully saturated nature of hexahydro-1H-furo[3,4-b]pyrrole (sp3 fraction = 0.67) contrasts sharply with the aromatic 1H-furo[3,4-b]pyrrole (sp3 fraction = 0). Saturated heterocycles are associated with improved aqueous solubility and lower toxicity of metabolites compared to their aromatic counterparts [1]. Clinical candidates with higher sp3 carbon fraction (>0.47) and at least one chiral center demonstrate superior drug-likeness profiles [2]. The hexahydrofuropyrrole scaffold meets both criteria, whereas aromatic furopyrroles do not [3].

Drug Discovery Physicochemical Properties Metabolic Stability

Optimal Procurement Scenarios for Hexahydro-1H-furo[3,4-b]pyrrole Based on Evidence


Lead Generation for CNS PDE1 Inhibitor Programs

Procure hexahydro-1H-furo[3,4-b]pyrrole when initiating a medicinal chemistry campaign targeting PDE1 for neurological or psychiatric indications. The scaffold has been validated in patents for achieving sub-100 nM PDE1B inhibition, with a defined IC50 threshold of ≤5 µM for inhibitor classification [1]. This provides a clear potency benchmark not established for alternative heterocyclic PDE1 inhibitor scaffolds [2].

Construction of Conformationally Restricted Compound Libraries

Utilize this scaffold as a rigid core for generating focused libraries with pre-organized geometry. The zero rotatable bond count and fused bicyclic architecture reduce conformational entropy, potentially enhancing target binding affinity compared to flexible amine analogs [1]. This property is particularly valuable for fragment-based drug discovery and structure-based design [2].

Scaffold Replacement for Pyrrolidine in ADME Optimization

Consider hexahydro-1H-furo[3,4-b]pyrrole as a replacement for pyrrolidine when basicity reduction is desired. The predicted pKa of 10.59 is ~0.7 units lower than pyrrolidine (11.27), which may improve membrane permeability and reduce hERG liability associated with highly basic amines [1]. This substitution retains the saturated amine character while offering tunable physicochemical properties [2].

Saturated Scaffold Selection for Improved Developability

Choose this scaffold over aromatic furopyrroles when optimizing for drug-likeness and metabolic stability. The high sp3 carbon fraction (0.67) exceeds the benchmark of 0.47 associated with clinical success [1], and saturated heterocycles generally exhibit lower toxicity and improved aqueous solubility compared to aromatic counterparts [2]. This makes the compound a strategic choice for early-stage discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexahydro-1h-furo[3,4-b]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.